molecular formula C7H5BrClN3 B1524568 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 857379-84-1

6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B1524568
CAS No.: 857379-84-1
M. Wt: 246.49 g/mol
InChI Key: HOLWVXFJMTYFQR-UHFFFAOYSA-N
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Description

6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[4,5-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted imidazo[4,5-b]pyridine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine would depend on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chloromethyl substituents on the imidazo[4,5-b]pyridine core. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLWVXFJMTYFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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